4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 1226804-06-3
VCID: VC3015507
InChI: InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
SMILES: CC1C2=C(NC1=O)N=CN=C2Cl
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

CAS No.: 1226804-06-3

Cat. No.: VC3015507

Molecular Formula: C7H6ClN3O

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one - 1226804-06-3

Specification

CAS No. 1226804-06-3
Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
IUPAC Name 4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Standard InChI InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
Standard InChI Key FRTZJZDPQWFPAL-UHFFFAOYSA-N
SMILES CC1C2=C(NC1=O)N=CN=C2Cl
Canonical SMILES CC1C2=C(NC1=O)N=CN=C2Cl

Introduction

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at position 4, a methyl group at position 5, and a ketone functionality at position 6. Its molecular formula is C7H6ClN3OC_7H_6ClN_3O, and it has a molecular weight of 183.59 g/mol .

The structural properties of this compound make it an important intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical research.

Synthesis Pathways

Several synthetic routes have been developed for compounds in the pyrrolopyrimidine family, including derivatives like 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. A common approach involves cyclization reactions using precursors such as aminopyrimidines and chloroacetyl derivatives. Below is a generalized synthetic outline:

  • Starting Materials:

    • Aminopyrimidine derivatives

    • Chloroacetyl chloride or similar reagents

  • Reaction Steps:

    • Cyclization under controlled conditions (e.g., using POCl₃ as a dehydrating agent).

    • Purification through crystallization or chromatography.

These methods yield high-purity products suitable for further functionalization .

Applications in Research and Development

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has gained attention due to its potential applications in medicinal chemistry:

  • Pharmacological Potential:

    • Pyrrolopyrimidine derivatives are known for their roles as kinase inhibitors, particularly targeting VEGFR (vascular endothelial growth factor receptor) pathways .

    • These compounds exhibit antiangiogenic and antitumor properties, making them candidates for cancer therapy .

  • Intermediate Role:

    • This compound serves as a precursor for synthesizing more complex molecules with therapeutic importance.

Analytical Characterization

The structure and purity of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can be confirmed through various analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry:

    • High-resolution mass spectrometry confirms the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Functional groups such as ketones and amines can be identified through characteristic absorption bands.

  • X-ray Crystallography:

    • Provides precise three-dimensional structural details .

Biological Implications

Pyrrolopyrimidine compounds have shown promise in various biological assays:

  • Kinase Inhibition:

    • Effective against VEGFR-2, which plays a critical role in tumor angiogenesis .

  • Cytotoxicity:

    • Demonstrates activity against cancer cell lines in vitro .

These properties suggest that derivatives of this compound could be optimized for targeted therapies.

Future Perspectives

Further research into 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one could focus on:

  • Derivatization:

    • Modifying its structure to enhance specificity and potency against biological targets.

  • Pharmacokinetics:

    • Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Broader Applications:

    • Exploring its utility beyond oncology, such as antiviral or anti-inflammatory therapies.

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